Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate

CAS No.: 1803598-83-5

Cat. No.: VC2737507

Molecular Formula: C4H3F2KO4

Molecular Weight: 192.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803598-83-5 |

|---|---|

| Molecular Formula | C4H3F2KO4 |

| Molecular Weight | 192.16 g/mol |

| IUPAC Name | potassium;2,2-difluoro-3-methoxy-3-oxopropanoate |

| Standard InChI | InChI=1S/C4H4F2O4.K/c1-10-3(9)4(5,6)2(7)8;/h1H3,(H,7,8);/q;+1/p-1 |

| Standard InChI Key | KRNVESSVDCWNKJ-UHFFFAOYSA-M |

| SMILES | COC(=O)C(C(=O)[O-])(F)F.[K+] |

| Canonical SMILES | COC(=O)C(C(=O)[O-])(F)F.[K+] |

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

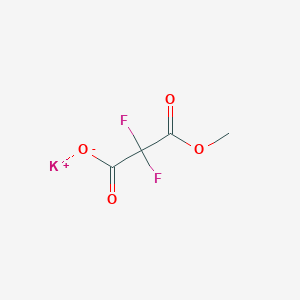

Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate is identified by the CAS registry number 1803598-83-5. This organofluorine compound has the molecular formula C4H3F2KO4 and a molecular weight of 192.16 g/mol . The compound's IUPAC name is potassium 2,2-difluoro-3-methoxy-3-oxopropanoate, which accurately describes its chemical structure and composition. Its structural representation can be visualized through various chemical notations including SMILES (COC(=O)C(C(=O)[O-])(F)F.[K+]) and InChI (InChI=1S/C4H4F2O4.K/c1-10-3(9)4(5,6)2(7)8;/h1H3,(H,7,8);/q;+1/p-1), with the corresponding InChIKey being KRNVESSVDCWNKJ-UHFFFAOYSA-M .

Structural Characteristics

The compound features a propanoate backbone with two key functional elements: a pair of fluorine atoms and a methoxy group. These structural components significantly influence the compound's chemical behavior and applications. The presence of the two fluorine atoms at the C-2 position creates a difluoromethylene group that contributes to the compound's stability and reactivity patterns. The methoxy group at the C-3 position provides an additional site for potential reactions and modifications, enhancing the versatility of this compound in organic synthesis applications.

Physical Properties

While comprehensive physical property data for this specific compound is somewhat limited in the available literature, several key characteristics can be noted. The compound appears as a crystalline material with specific handling requirements . Storage recommendations indicate that the compound should be kept at -4°C for short-term storage (1-2 weeks) and at -20°C for long-term storage (1-2 years), suggesting sensitivity to temperature and potential degradation under ambient conditions .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of potassium 2,2-difluoro-3-methoxy-3-oxopropanoate typically involves a chemical reaction pathway where 2,2-difluoro-3-methoxy-3-oxopropanoic acid is treated with a potassium base under controlled conditions. This reaction facilitates the formation of the potassium salt through an acid-base neutralization process. The careful control of reaction parameters such as temperature, concentration, and stoichiometry is essential to ensure high yield and purity of the final product.

Industrial Production

In industrial settings, the production of potassium 2,2-difluoro-3-methoxy-3-oxopropanoate may employ automated reactor systems designed for efficient large-scale synthesis. These production methods are optimized for cost-effectiveness while maintaining consistent product quality and purity standards. The industrial process likely involves precise temperature control and reaction monitoring to ensure complete conversion of the starting materials and minimal formation of side products.

Chemical Reactivity

Types of Reactions

Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate participates in several types of chemical reactions that make it valuable in organic synthesis. One significant reaction type is substitution reactions, where the fluorine atoms can be replaced by other functional groups under appropriate reaction conditions. These substitution reactions expand the utility of this compound as a building block for creating diverse chemical structures. Additionally, the compound can engage in oxidation and reduction reactions, providing pathways to transformed products with different oxidation states.

Interaction with Other Reagents

The reactivity of potassium 2,2-difluoro-3-methoxy-3-oxopropanoate is influenced by its interaction with various reagents including strong bases, oxidizing agents, and reducing agents. In particular, the fluorine atoms in the compound can form strong bonds with different substrates, affecting both the reactivity patterns and stability of resulting molecules. This bonding characteristic is particularly important in applications where specific molecular transformations are desired.

Applications in Research and Industry

Role in Organic Synthesis

Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate serves as a valuable reagent in organic synthesis, particularly for introducing fluorine and methoxy groups into target molecules. The presence of fluorine atoms in organic compounds can significantly alter their properties, including stability, lipophilicity, and biological activity. This makes fluorinated compounds increasingly important in various applications spanning from pharmaceuticals to materials science.

Research Applications

In scientific research, this compound finds applications across multiple disciplines. In chemistry, it serves as a key reagent for developing new synthetic methodologies and for investigating reaction mechanisms involving fluorinated compounds. In biological research, compounds containing the 2,2-difluoro-3-methoxy-3-oxopropanoate moiety may be studied for their interactions with biomolecules and potential biological activities.

Pharmaceutical Relevance

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with potassium 2,2-difluoro-3-methoxy-3-oxopropanoate, including potassium 2,2-difluoro-3-hydroxy-3-oxopropanoate and potassium 2,2-difluoro-3-ethoxy-3-oxopropanoate. These compounds differ primarily in the substituent attached to the C-3 position, featuring hydroxyl and ethoxy groups instead of the methoxy group found in the title compound. Another related compound is potassium 3-methoxy-3-oxopropanoate (CAS: 38330-80-2), which lacks the two fluorine atoms at the C-2 position .

Comparative Properties

The presence of the two fluorine atoms in potassium 2,2-difluoro-3-methoxy-3-oxopropanoate distinguishes it from non-fluorinated analogs such as potassium 3-methoxy-3-oxopropanoate . This structural difference results in unique chemical properties and reactivity patterns. The fluorine atoms typically enhance stability, alter electronic distribution, and influence the compound's interactions with various molecular targets. These differences are important considerations when selecting specific reagents for particular synthetic transformations or biological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume